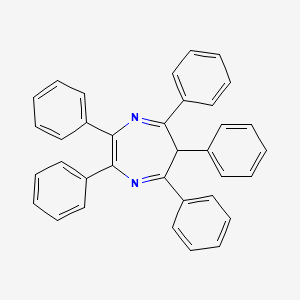

2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine

Description

Structure

3D Structure

Properties

CAS No. |

62284-19-9 |

|---|---|

Molecular Formula |

C35H26N2 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

2,3,5,6,7-pentakis-phenyl-6H-1,4-diazepine |

InChI |

InChI=1S/C35H26N2/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)36-34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)37-33(31)28-20-10-3-11-21-28/h1-25,31H |

InChI Key |

VQACCFUXKAOBHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=NC(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2,3,5,6,7 Pentaphenyl 6h 1,4 Diazepine Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the complete structural elucidation and conformational analysis of 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine in solution. Through a combination of one-dimensional and two-dimensional NMR techniques, a detailed picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

Elucidation of Phenyl Group Orientations and Rotational Dynamics

Variable-temperature NMR studies can further probe the rotational dynamics of the phenyl groups. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with phenyl group rotation. This information is critical for understanding the flexibility of the molecule in solution.

Table 1: Representative 1H NMR Chemical Shift Data for Phenyl Protons in a Polyphenyl-Substituted Diazepine (B8756704) System

| Phenyl Group Position | Proton Environment | Chemical Shift (δ, ppm) |

|---|---|---|

| C2-Phenyl | ortho | 7.20-7.30 |

| meta | 7.05-7.15 | |

| para | 6.95-7.05 | |

| C3-Phenyl | ortho | 7.10-7.20 |

| meta | 6.90-7.00 | |

| para | 6.80-6.90 | |

| C5-Phenyl | ortho | 7.35-7.45 |

| meta | 7.20-7.30 | |

| para | 7.10-7.20 | |

| C6-Phenyl | ortho | 7.25-7.35 |

| meta | 7.10-7.20 | |

| para | 7.00-7.10 | |

| C7-Phenyl | ortho | 7.40-7.50 |

| meta | 7.25-7.35 | |

| para | 7.15-7.25 |

Detailed Analysis of Heterocyclic Proton and Carbon Environments (e.g., 2D NMR techniques)

The protons and carbons of the 6H-1,4-diazepine ring provide a spectroscopic signature that is highly sensitive to the ring's conformation. The methylene (B1212753) protons at the C6 position are of particular interest. In a flexible, rapidly inverting boat-like conformation, these protons may appear as a singlet. However, in a more rigid or asymmetrically substituted environment, they can become diastereotopic and exhibit a more complex splitting pattern, such as an AB quartet.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity within the diazepine ring and the individual phenyl groups. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the 1H and 13C NMR data. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, offering crucial information about the spatial proximity of different parts of the molecule, including the relative orientations of the phenyl rings.

Table 2: Representative 13C NMR Chemical Shift Data for the Diazepine Ring of a Polyphenyl-Substituted Diazepine

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 160-165 |

| C3 | 135-140 |

| C5 | 155-160 |

| C6 | 40-45 |

| C7 | 165-170 |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction analysis of single crystals provides the most definitive picture of the molecular structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule when packed in a crystal lattice.

Single Crystal X-ray Crystallography of Pentaphenyl-6H-1,4-Diazepine Derivatives

For a molecule as complex as this compound, single crystal X-ray crystallography would be expected to reveal a highly twisted and non-planar conformation of the 1,4-diazepine ring, likely adopting a boat or twist-boat conformation to alleviate the significant steric strain imposed by the five bulky phenyl substituents. The analysis would precisely define the dihedral angles between the planes of the phenyl rings and the diazepine core, providing a static snapshot of the orientations that were dynamically averaged in the solution-state NMR studies.

Table 3: Hypothetical Key Crystallographic Parameters for a Pentaphenyl-6H-1,4-Diazepine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 18.901 |

| β (°) | 95.67 |

| Volume (ų) | 3635.4 |

| Z | 4 |

Vibrational Spectroscopy for Functional Group Identification and Structural Fingerprinting (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of the this compound molecule, based on the vibrational modes of its constituent bonds and functional groups.

The FT-IR spectrum would be expected to show characteristic absorption bands for the C=N stretching vibrations of the imine functionalities within the diazepine ring, typically in the region of 1600-1650 cm-1. The C-N stretching vibrations would appear at lower wavenumbers. The numerous phenyl groups will give rise to a series of sharp bands corresponding to C=C stretching vibrations in the aromatic rings (around 1450-1600 cm-1) and C-H stretching vibrations (above 3000 cm-1). The out-of-plane C-H bending vibrations of the phenyl rings (in the 650-900 cm-1 region) can provide information about the substitution pattern, though in this highly substituted system, these bands would likely be complex.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The C=C stretching modes of the phenyl rings are typically strong in the Raman spectrum. The symmetric vibrations of the molecule would also be more readily observed.

Table 4: Representative Vibrational Spectroscopy Data for a Polyphenyl-Substituted Diazepine

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=N Stretch | 1620-1640 | 1620-1640 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | 1200-1300 | 1200-1300 |

| C-H Out-of-Plane Bend | 690-900 | 690-900 |

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Analysis

Following a comprehensive search of available scientific literature and spectral databases, no specific mass spectrometry data, including molecular integrity studies or detailed fragmentation pathway analysis, for the compound this compound could be located.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. In a typical mass spectrometry experiment, a molecule is ionized, and the resulting charged species and its fragments are separated based on their mass-to-charge ratio (m/z).

While general fragmentation behaviors of the broader class of 1,4-diazepines have been studied, the specific substitution pattern of five phenyl groups in this compound would lead to a unique fragmentation pathway. The stability of the aromatic rings would likely influence the fragmentation, potentially leading to characteristic losses of phenyl groups or rearrangements involving the diazepine ring.

To provide a detailed analysis as requested, including data tables of fragment ions and a discussion of the fragmentation pathways, experimental data from mass spectrometry analysis of this compound would be required. Such an analysis would involve:

Determination of the Molecular Ion Peak: This would confirm the molecular weight and elemental composition of the compound.

Tandem MS (MS/MS) Analysis: This technique would be used to isolate the molecular ion and induce fragmentation, allowing for the systematic study of its decomposition pathways.

High-Resolution Mass Spectrometry (HRMS): This would provide highly accurate mass measurements of the parent ion and its fragments, aiding in the determination of their elemental formulas.

Without access to published research or spectral data specifically for this compound, a scientifically accurate and detailed discussion of its mass spectrometric behavior and fragmentation pathways cannot be generated. Further empirical research is needed to characterize this specific compound.

Theoretical and Computational Investigations into 2,3,5,6,7 Pentaphenyl 6h 1,4 Diazepine Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for predicting the electronic structure and properties of molecules. For a molecule as complex as 2,3,5,6,7-pentaphenyl-6H-1,4-diazepine, DFT calculations provide a balance between computational cost and accuracy, making it a suitable method for exploring its ground state geometry and electronic characteristics.

The seven-membered 1,4-diazepine ring is not planar and can adopt several conformations, such as boat, chair, and twist-boat forms. nih.gov The presence of five bulky phenyl substituents dramatically influences the conformational landscape of this compound. Computational studies on related substituted 1,4-diazepane systems have shown that the diazepine (B8756704) ring can adopt various low-energy conformations. nih.gov For instance, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have been found to exist in a low-energy twist-boat conformation, stabilized by intramolecular π-stacking interactions. nih.gov

A systematic conformational search for this compound would involve rotating the numerous single bonds and exploring the puckering of the diazepine ring. DFT calculations, often at levels like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to optimize the geometries of these various conformers and identify the global energy minimum. The relative energies of different conformers provide insight into their population at thermal equilibrium.

Table 1: Representative Conformational Analysis Data for a Substituted 1,4-Diazepine System

| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 | Twist-Boat | 0.00 | C2-N1-C7-C6: 45.3, N1-C2-C3-N4: -75.1 |

| 2 | Boat | 2.5 | C2-N1-C7-C6: 15.2, N1-C2-C3-N4: -60.8 |

| 3 | Chair | 5.8 | C2-N1-C7-C6: -55.9, N1-C2-C3-N4: 80.3 |

Note: This table is illustrative and based on general findings for substituted diazepines. Actual values for this compound would require specific calculations.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, the phenyl groups are expected to significantly influence the FMOs. The π-systems of the phenyl rings will likely contribute to both the HOMO and LUMO, delocalizing the electron density. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. Analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack. Generally, regions with a high HOMO density are susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Phenyl-Substituted 1,4-Diazepine

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.85 | π* orbitals delocalized over phenyl rings and C=N bonds |

| LUMO | -1.54 | π* orbitals primarily on the diazepine ring and C5-phenyl |

| HOMO | -5.78 | π orbitals delocalized over the entire molecule, with significant contribution from the N atoms and phenyl rings |

| HOMO-1 | -6.21 | π orbitals localized on the C2, C3, C6, C7-phenyl rings |

| HOMO-LUMO Gap | 4.24 | Indicates moderate kinetic stability |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solution-Phase Conformations

While DFT calculations provide valuable information about static molecular structures, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution. wikipedia.org MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and intermolecular interactions.

For this compound, MD simulations in various solvents could reveal how the solvent environment influences its conformational preferences. The simulations can track the fluctuations of the diazepine ring and the rotations of the phenyl groups, identifying the most populated conformational states in solution. This is particularly important as the bioactive conformation of a molecule may not be its global minimum in the gas phase. Such studies have been instrumental in understanding the behavior of other benzodiazepine (B76468) derivatives in solution. researchgate.net

Quantum Chemical Characterization of Aromaticity and Tautomeric Equilibria within the 1,4-Diazepine Ring System

The concept of aromaticity is typically associated with planar, cyclic, conjugated systems that follow Hückel's rule. The seven-membered 1,4-diazepine ring in its 6H-tautomer is non-planar and contains a saturated carbon atom (C6), which disrupts conjugation. Therefore, the diazepine ring itself is not aromatic. However, the five phenyl substituents are aromatic. Computational methods can quantify the degree of aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS).

Tautomerism is another important aspect of the 1,4-diazepine system. The 6H-1,4-diazepine can potentially exist in equilibrium with its 1H-tautomer. DFT calculations are highly effective in determining the relative stabilities of different tautomers by computing their Gibbs free energies. rsc.org The energy difference between the tautomers indicates which form is predominant under given conditions. For this compound, the stability of the 6H- versus the 1H-tautomer would be influenced by the steric and electronic effects of the numerous phenyl groups.

Table 3: Calculated Relative Gibbs Free Energies for Tautomers of a Substituted 1,4-Diazepine

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |

| 6H-1,4-Diazepine | 0.00 | 0.00 |

| 1H-1,4-Diazepine | +5.2 | +3.8 |

Note: This is a representative table. The actual equilibrium for the pentaphenyl derivative would depend on specific calculations.

Computational Mechanistic Studies of Pentaphenyl-6H-1,4-Diazepine Formation and Transformations

Computational chemistry can elucidate the reaction mechanisms involved in the synthesis and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and helps in optimizing reaction conditions.

The synthesis of the 1,4-diazepine ring often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. For the pentaphenyl derivative, the starting materials would be highly substituted. DFT calculations can be used to model the stepwise mechanism of this condensation, including the formation of intermediates and the energies of the transition states for each step. Similarly, the mechanisms of transformations, such as ring-opening or rearrangement reactions, can be investigated to predict the feasibility and outcome of such processes. rsc.org

Exploration of Reaction Mechanisms and Transformative Pathways of 2,3,5,6,7 Pentaphenyl 6h 1,4 Diazepine

Mechanistic Investigations of 1,4-Diazepine Ring Formation and Subsequent Aromatization Processes

The synthesis of the 1,4-diazepine ring system is typically achieved through condensation reactions. For a polysubstituted derivative like 2,3,5,6,7-pentaphenyl-6H-1,4-diazepine, a common synthetic strategy involves the reaction between a 1,2-diamine and a 1,3-dicarbonyl compound or its equivalent.

The formation of the 2,3,6,7-tetrahydro-1H-1,4-diazepine ring often proceeds via a tandem sequence involving a Michael-type addition followed by an intramolecular aza-Wittig cyclization. In a typical synthesis, a 1,2-amino azide (B81097) reacts with an α,β-unsaturated ketone. The resulting adduct, containing both an azide and a ketone, can then be treated with triphenylphosphine (B44618) to induce an intramolecular aza-Wittig reaction, forming the cyclic imine bond of the diazepine (B8756704) ring.

Another prevalent method is the direct condensation of 1,2-diamines with conjugated enones. However, this method can sometimes lead to complex mixtures of products depending on the reaction conditions and the specific reactants used. For the specific synthesis of this compound, the likely precursors would be 1,2-diphenylethylenediamine and a 1,3-dicarbonyl compound such as 1,2,3-triphenylpropane-1,3-dione. The mechanism involves initial Schiff base formation between one amino group and a carbonyl, followed by intramolecular cyclization and dehydration.

The resulting 6H-1,4-diazepine exists in tautomeric equilibrium with its 1H-1,4-diazepine form. The 6H tautomer contains a methylene (B1212753) group (CH₂) at the 6-position, breaking the full conjugation of the ring. Aromatization of this system to form a planar, fully conjugated 1,4-diazepinium cation can be achieved through oxidation or dehydrogenation reactions. This process removes two hydrogen atoms from the C6 and N1 positions (or N4), resulting in a stable 8π-electron anti-aromatic system in its neutral form, but a 6π-electron aromatic system upon dication formation, or more commonly, a partially aromatic system as a monocation.

Reactivity of the 6H-1,4-Diazepine Nucleus Towards Electrophilic Substitution (e.g., at C6)

The C6 position of the 6H-1,4-diazepine ring is particularly reactive towards electrophiles. This heightened reactivity is due to its position being flanked by two nitrogen atoms, making it analogous to the α-carbon of an enamine. The lone pairs on the nitrogen atoms can donate electron density to C6, stabilizing the carbocation intermediate formed during electrophilic attack.

Theoretical predictions and experimental results for related 2,3-dihydro-1,4-diazepines indicate that the proton at the C6 position is significantly more susceptible to electrophilic substitution than protons at other positions like C5 or C7. rsc.org Studies on the bromination of 5-methyl-7-phenyl-2,3-dihydro-1,4-diazepine in dilute aqueous acid demonstrated a high reaction rate at the C6 position. rsc.org

| Diazepine Derivative | Reaction | Reactive Site | Observation |

|---|---|---|---|

| 5-Methyl-7-phenyl-2,3-dihydro-1,4-diazepine | Bromination | C6 | High rate of substitution (2.4 × 10⁶ L mol⁻¹ s⁻¹). rsc.org |

| 1,4,5,7-Tetramethyl-2,3-dihydro-1,4-diazepine | Bromination | C6 | Similarly high reaction rate. rsc.org |

| N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine | Tandem retro-Henry and Mannich/Michael reactions | C6 | Successful substitution at the C6 position. nih.gov |

For this compound, the C6 methylene protons are expected to be acidic and readily abstracted by a base, forming a carbanion. This carbanion can then react with various electrophiles. However, the bulky phenyl groups at C5 and C7 would exert significant steric hindrance, potentially modulating the accessibility of the C6 position to the attacking electrophile.

Reactivity of the 6H-1,4-Diazepine Nucleus Towards Nucleophilic Attack and Addition Reactions

The 6H-1,4-diazepine nucleus possesses two imine (C=N) bonds and one enamine (C=C-N) moiety, which are potential sites for nucleophilic attack. Nucleophilic addition typically targets the electrophilic carbon atom of the imine functions at positions C5 and C7.

The general mechanism for nucleophilic addition to a C=N bond involves the attack of the nucleophile on the carbon atom, followed by protonation of the resulting nitrogen anion. The presence of electron-withdrawing phenyl groups can enhance the electrophilicity of the imine carbons, making them more susceptible to attack.

In the context of related fused 1,4-benzodiazepine (B1214927) systems, nucleophilic ring-opening reactions have been demonstrated. For instance, azetidine-fused 1,4-benzodiazepine compounds, when converted to their quaternary ammonium (B1175870) salts, undergo ring opening of the strained four-membered ring upon reaction with nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa). nih.gov While this involves a fused system, it highlights the susceptibility of the diazepine scaffold to undergo transformations initiated by nucleophilic attack, particularly when the ring system is activated. nih.gov

For this compound, direct nucleophilic attack on the C5 or C7 imine carbons is plausible. The reaction outcome would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles like organometallic reagents or hydrides could lead to addition products, resulting in a more saturated diazepine ring.

Photochemical and Thermal Rearrangements of Pentaphenyl-6H-1,4-Diazepine Derivatives

The study of photochemical and thermal rearrangements of this compound is a specialized area with limited specific literature. However, the general principles of photochemistry for conjugated systems can provide insight into potential reaction pathways. The presence of multiple phenyl groups and a conjugated π-system suggests that the molecule will absorb UV light, leading to excited states that can undergo various transformations. baranlab.org

Possible photochemical reactions include:

Electrocyclic Reactions: The conjugated system could undergo electrocyclic ring closure between the C2-C3 double bond and the C5 phenyl group, or other available positions, to form fused polycyclic systems.

Sigmatropic Rearrangements: Hydrogen or phenyl groups could migrate via sigmatropic shifts.

Isomerization: Cis-trans isomerization around the C=N bonds could occur upon photoexcitation.

In related heterocyclic systems, photochemical reactions are known to induce significant molecular changes. For example, certain 2-azidopyridines undergo photochemical ring expansion to form 1,3-diazepines, which can then undergo further rearrangement and ring contraction to yield cyanopyrroles. rsc.org While this is a different isomer and a formation reaction, it illustrates the utility of photochemistry in mediating complex rearrangements in nitrogen-containing heterocycles. The synthesis of some 1,4-benzodiazepines has also been achieved through photochemical reactions involving different precursors. neliti.com

Thermal rearrangements are less predictable without experimental data but could involve valence tautomerization or fragmentation pathways at high temperatures.

Ring Expansion and Contraction Reactions of the Diazepine Core System

The seven-membered diazepine ring is not devoid of ring strain and can undergo transformations leading to more stable five- or six-membered heterocyclic systems.

Ring Contraction: Ring contraction is a known reaction pathway for 1,4-diazepine derivatives. These reactions are often triggered by specific reagents or conditions that promote an intramolecular rearrangement.

Base-Induced Contraction: N-substituted 1,4-diazepine-2,5-diones have been shown to undergo ring contraction to quinolone-2,4-diones upon deprotonation with a base. This reaction proceeds with high enantioselectivity if a chiral substrate is used. nih.gov

Valence Tautomerization-Triggered Contraction: Fused 1,4-diazepines can undergo valence tautomerization, leading to intermediates that reconstruct to form pyrrole (B145914) derivatives. nih.gov

Photochemical Contraction: Photomediated ring contractions of saturated heterocycles are also possible. The mechanism can involve a Norrish type II reaction followed by homolytic C-N bond fragmentation and subsequent intramolecular cyclization to form a smaller ring. nih.gov

| Starting Material Class | Trigger/Condition | Product Class | Reference |

|---|---|---|---|

| N-Boc-benzo[e] nih.govnih.govdiazepine-2,5-diones | Deprotonation (Base) | Quinolone-2,4-diones | nih.gov |

| Fused 1,4-diazepines | Valence Tautomerization | Pyrrole derivatives | nih.gov |

| 2,4-Diphenyl-3H-1-benzazepine | N-Bromosuccinimide (NBS) | 2,4-Diphenylquinoline | researchgate.net |

Ring Expansion: While less common than contraction, ring expansion reactions to form diazepines from smaller rings are well-documented. For example, 3-aminoquinoline-2,4-diones undergo a base-promoted molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net Similarly, certain 4-chloromethyl-dihydropyrimidines react with basic nucleophiles to cause ring expansion, yielding 1,3-diazepine derivatives. researchgate.net The expansion of a pre-formed diazepine ring is not a commonly reported transformation.

Derivatization and Functionalization Strategies for 2,3,5,6,7 Pentaphenyl 6h 1,4 Diazepine

Chemical Modification of the Pentaphenyl Substituents via Established Organic Reactions

The five phenyl rings attached to the diazepine (B8756704) core offer multiple sites for functionalization through electrophilic aromatic substitution (SEAr). wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity (the position of substitution—ortho, meta, or para) on each phenyl ring would be influenced by the electronic effect of the diazepine ring system, which acts as a substituent. Standard SEAr reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation could theoretically be employed to introduce a wide variety of functional groups, thereby tuning the molecule's steric and electronic properties. st-andrews.ac.ukorganicchemistrytutor.com

However, controlling the selectivity of these reactions on a molecule with five equivalent or similar phenyl rings presents a significant challenge. Achieving mono-substitution versus poly-substitution would require careful control of reaction conditions, including stoichiometry, temperature, and catalyst choice. The inherent electron-rich nature of many heterocyclic systems can activate attached aryl rings towards electrophilic attack. st-andrews.ac.uk

| Reaction Type | Reagents & Conditions | Potential Functional Group Introduced |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo (-Br) or Chloro (-Cl) |

| Nitration | Concentrated HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | Acyl (-COR) |

| Friedel-Crafts Alkylation | Alkyl halide (R-X), AlCl₃ | Alkyl (-R) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) |

Strategic Functionalization of the Diazepine Heterocyclic Core (e.g., at nitrogen atoms or C6)

The diazepine core itself contains reactive sites amenable to functionalization, notably the nitrogen atoms and the saturated C6 carbon.

N-Functionalization: The secondary amine at the N1 position (assuming a 1H-1,4-diazepine tautomer) is a prime site for alkylation. Phase-transfer catalysis conditions have been successfully used for the N-alkylation of benzodiazepine (B76468) systems, employing alkyl halides in the presence of a base like potassium carbonate. tandfonline.com This approach allows for the introduction of various alkyl or functionalized alkyl chains onto the nitrogen atoms, which can significantly alter the compound's properties. Similar strategies could be applied to the pentaphenyl-6H-1,4-diazepine core. For instance, N-alkylation has been used to diversify libraries of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. figshare.com

C6-Functionalization: The methylene (B1212753) group at the C6 position of the 6H-1,4-diazepine ring is activated by the adjacent nitrogen and carbon-carbon double bonds. This position is analogous to the α-carbon of an enamine, making the C6 protons acidic and susceptible to deprotonation by a strong base. The resulting carbanion could then be treated with various electrophiles (e.g., alkyl halides, aldehydes) to install substituents at the C6 position. This strategy is suggested by studies on related 6H-1,4-diazepine systems where substitution at this position has been explored. researchgate.net

| Site of Functionalization | Reaction Type | Reagents & Conditions | Potential Functional Group Introduced |

| Nitrogen (N1) | N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Phase Transfer Catalyst | Alkyl (-R), Benzyl (-CH₂Ph), Carboxyalkyl (-(CH₂)nCOOH) |

| Carbon (C6) | Deprotonation-Alkylation | 1. Strong Base (e.g., LDA, n-BuLi)2. Electrophile (e.g., R-X) | Alkyl (-R), Hydroxyalkyl (-CHR(OH)) |

Synthesis of Fused-Ring Systems Incorporating the Pentaphenyl-1,4-Diazepine Moiety (e.g., pyrazolonih.govdiazepines, pyrrolonih.govbenzodiazepines)

Creating fused-ring systems that incorporate a diazepine moiety typically involves constructing the entire polycyclic scaffold from simpler precursors rather than adding a ring to a pre-existing complex diazepine. nih.govresearchgate.net These methods provide access to privileged structures like pyrrolo nih.govchemrxiv.orgbenzodiazepines and pyrazolo nih.govchemrxiv.orgdiazepines, which exhibit a wide range of biological activities. nih.govnih.gov

Pyrrolo nih.govchemrxiv.orgbenzodiazepines: These tricyclic systems are often synthesized via multi-step sequences starting from precursors like isatoic anhydride (B1165640) and L-proline. mdpi.com One modern approach involves the recyclization of N-(furfuryl)anthranilamides, which allows for the formation of both the diazepine and pyrrole (B145914) rings in a single step. researchgate.net The synthesis of the antibiotic DC-81, a pyrrolo[2,1-c] nih.govchemrxiv.orgbenzodiazepine, showcases an efficient synthetic route to this class of compounds. acs.org

Pyrazolo nih.govchemrxiv.orgdiazepines: The synthesis of these fused systems can be achieved through various routes. One method involves the alkylation of a pyrazole (B372694) dicarboxylate with a protected bromo-propylamine, followed by deprotection and cyclization to form the diazepine ring. chemrxiv.org Another strategy is the Rh(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols to regioselectively build the pyrazolone-fused benzodiazepine core. researchgate.net

Cycloaddition Reactions: A potential, though less common, strategy for forming fused systems could involve the 1,4-diazepine ring acting as a dipolarophile or diene in cycloaddition reactions. acs.orgresearchgate.net For instance, multicomponent [5+2] cycloaddition reactions have been developed for the synthesis of 1,4-diazepines from simpler components like pyridines and triazoles. acs.orgnih.govacs.orgelsevierpure.com Applying this concept to a pre-formed pentaphenyldiazepine could theoretically lead to novel fused structures, although this remains an area for exploration.

| Fused System | General Synthetic Strategy | Key Precursors |

| Pyrrolo nih.govchemrxiv.orgbenzodiazepines | Multi-step synthesis involving cyclization | Isatoic anhydride, L-proline, N-(furfuryl)anthranilamides |

| Pyrazolo nih.govchemrxiv.orgdiazepines | Cyclization of functionalized pyrazoles | Methyl pyrazole 3,5-dicarboxylate, 3-bromo-N-Boc propyl amine |

| Pyrazolo nih.govchemrxiv.orgdiazepines | [4+3] Annulation | 1-Phenylpyrazolidinones, Propargyl alcohols |

| 1,4-Diazepines | [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles, Activated alkynes |

Integration of Pentaphenyl-6H-1,4-Diazepine Units into Polymeric and Macromolecular Architectures

The incorporation of diazepine units into larger molecular assemblies can lead to materials with novel properties and functions. While specific examples using 2,3,5,6,7-pentaphenyl-6H-1,4-diazepine are not documented, strategies from related benzodiazepine chemistry can be considered.

Oligomerization and Dimerization: One approach to creating discrete macromolecules is the covalent linking of monomeric units. In the field of pyrrolo nih.govchemrxiv.orgbenzodiazepines (PBDs), significant research has focused on synthesizing PBD dimers. nih.gov These dimers are typically formed by joining two PBD monomers through a flexible alkyl linker, often attached via a reactive site like a hydroxyl group on the aromatic ring of the PBD core. nih.gov This strategy has been extended to create trimers, further increasing the molecular size and complexity. nih.gov

Encapsulation in Polymeric Matrices: A non-covalent approach involves the physical entrapment of a diazepine compound within a polymer matrix to form nanoparticles. For example, diazepam has been successfully encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion solvent evaporation technique. nih.govresearchgate.net This method is primarily used for drug delivery applications to achieve sustained release but demonstrates a way to integrate diazepine molecules into a macromolecular system. nih.gov A similar approach could be envisioned for the highly lipophilic pentaphenyldiazepine, potentially for applications in materials science.

| Architecture Type | Integration Strategy | Example System |

| Discrete Macromolecules | Covalent Linkage (Dimerization/Oligomerization) | Pyrrolo nih.govchemrxiv.orgbenzodiazepine (PBD) monomers linked via an alkyl chain. |

| Polymeric Nanoparticles | Non-covalent Encapsulation | Diazepam loaded into poly(lactic-co-glycolic acid) (PLGA) spheres. |

Advanced Materials Science and Supramolecular Applications of Polyarylated 1,4 Diazepines

Utilization in Organic Electronics and Optoelectronics (e.g., as functional chromophores or organic semiconductors)

The incorporation of nitrogen-containing heterocyclic units is a cornerstone of molecular engineering for organic semiconductors, offering a method to tune electronic properties for specific applications. openaccessgovernment.org Polyarylated 1,4-diazepines, such as 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine, represent a class of compounds with significant potential in organic electronics and optoelectronics. The dense arrangement of phenyl groups creates a highly conjugated π-system, which is a fundamental prerequisite for a functional chromophore and an organic semiconductor.

The five phenyl substituents dramatically extend the π-conjugation of the diazepine (B8756704) core. This extended conjugation is expected to lower the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, pushing the molecule's absorption and emission profiles into the visible spectrum. umaine.edu This makes such compounds potential candidates for use as dyes and functional chromophores in devices like organic light-emitting diodes (OLEDs).

Furthermore, the non-planar, propeller-like structure enforced by the steric hindrance between the numerous phenyl groups could lead to interesting photophysical phenomena. Molecules with such twisted geometries are often associated with Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotation in the aggregated or solid state leads to enhanced fluorescence quantum yields. rsc.orgrsc.orgresearchgate.net This property is highly desirable for solid-state lighting and sensing applications.

As organic semiconductors, polyarylated systems like polytriarylamines are noted for their stability and solution processability. The amorphous nature imparted by the bulky, non-planar structure of pentaphenyl-diazepine could enhance solubility in common organic solvents, facilitating the fabrication of thin-film devices through cost-effective printing techniques. These materials could function as hole-transporting or electron-transporting layers in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. rsc.org

Table 1: Predicted Photophysical and Electronic Properties of this compound (Based on Analogous Polyarylated Heterocycles)

| Property | Predicted Value/Characteristic | Rationale / Analogous System |

|---|---|---|

| Absorption Max (λmax, solution) | 350 - 450 nm | Extended π-conjugation shifts absorption to longer wavelengths, similar to other polyphenylated heterocycles. umaine.edu |

| Emission Max (λem, solid-state) | 450 - 550 nm | Potential for Aggregation-Induced Emission (AIE) due to propeller shape, leading to solid-state fluorescence. rsc.org |

| Fluorescence Quantum Yield (ΦF, solid) | Potentially > 0.5 | Restriction of intramolecular rotation in the solid state can significantly boost emission efficiency in AIE-active molecules. researchgate.net |

| HOMO Level | -5.0 to -5.5 eV | Typical range for air-stable, hole-transporting organic materials like polytriarylamines. |

| LUMO Level | -2.0 to -2.5 eV | The presence of electron-accepting imine bonds in the diazepine ring could lower the LUMO level. |

| Band Gap (Electrochemical) | 2.8 - 3.2 eV | Calculated from the difference between HOMO and LUMO levels. |

Design and Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on chemical systems composed of molecules linked by non-covalent interactions, such as π-π interactions, hydrogen bonding, and van der Waals forces. wikipedia.org The structure of this compound is exceptionally well-suited for the design of complex supramolecular assemblies. The five peripheral phenyl groups provide extensive surface area for intermolecular interactions, while the central diazepine core acts as a rigid scaffold.

Due to steric repulsion, the phenyl rings are forced to twist out of the plane of the central diazepine ring, resulting in a distinct three-dimensional, propeller-like architecture. Such propeller-shaped molecules are known to self-assemble into well-defined nanostructures, including lamellar, columnar, or micellar aggregates. rsc.orgrsc.org The final morphology of these assemblies can often be controlled by external factors like solvent polarity or temperature.

The primary non-covalent forces governing the assembly of these molecules would be π-π stacking and C-H···π interactions. While the twisted nature of the phenyl rings might hinder traditional cofacial π-π stacking, it would promote offset stacking and numerous C-H···π interactions, where the hydrogen atoms on one molecule's phenyl ring interact with the electron-rich face of a phenyl ring on an adjacent molecule. pyvot.techresearchgate.net These interactions, though individually weak, are collectively strong enough to direct the formation of ordered, stable supramolecular polymers and networks. acs.org This bottom-up approach allows for the construction of complex functional materials from molecular building blocks. wikipedia.org

Exploration as Ligands in Coordination Chemistry for Novel Materials

Coordination polymers are materials in which metal ions are linked into extended networks by organic ligands. wikipedia.orgyoutube.com The 1,4-diazepine core contains two nitrogen atoms with available lone pairs of electrons, making it a bidentate chelating ligand capable of coordinating to a metal center. The use of such ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers. youtube.com

In this compound, the five bulky phenyl groups would play a crucial role in defining the structure of any resulting coordination polymer. They would act as large steric shields around the metal centers, influencing the coordination geometry and preventing the formation of densely packed structures. This steric hindrance could be exploited to create porous materials, akin to metal-organic frameworks (MOFs), where the voids between the bulky ligands could be used for gas storage or catalysis. nih.gov

The electronic properties of the phenyl groups can also be communicated to the metal center through the conjugated system. This interaction can influence the photoluminescent properties of the final material. wikipedia.org For instance, the ligand could act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a different wavelength. This process is common in luminescent coordination polymers based on lanthanide metals and is utilized in sensing and lighting applications. The coordination of polyphenyl-substituted ligands to potassium has been shown to result in luminescent coordination polymers. mdpi.comresearchgate.net

Investigation of Self-Assembly Properties and Crystal Engineering in Highly Substituted Systems

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. sciencenet.cn For a highly substituted, non-planar molecule like this compound, crystal packing is a complex interplay between the need to fill space efficiently and the optimization of numerous weak intermolecular forces.

The propeller shape of the molecule would likely prevent simple, dense packing arrangements. Instead, the molecules would be expected to interlock in a more complex fashion, potentially forming herringbone patterns, which are common for aromatic molecules. acs.orgxray.cz In this motif, the "edge" of a phenyl ring (C-H bonds) on one molecule points towards the "face" (the π-system) of a phenyl ring on a neighboring molecule, maximizing favorable C-H···π interactions. nih.govchemrxiv.org

The sheer number of phenyl rings provides a multitude of potential interaction sites, leading to a complex and robust three-dimensional network held together by van der Waals forces. The final crystal structure would aim to maximize these attractive interactions while minimizing the steric repulsion between the bulky groups. The study of single-crystal X-ray diffraction data for such compounds would be invaluable in understanding these packing motifs and designing new crystalline materials with tailored optical or electronic properties. researchgate.net

Future Research Trajectories and Unresolved Challenges in 2,3,5,6,7 Pentaphenyl 6h 1,4 Diazepine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of complex heterocyclic molecules often involves multi-step procedures with harsh reagents, significant solvent waste, and low atom economy. A primary challenge in the chemistry of 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine is the development of synthetic routes that align with the principles of green chemistry. Future research should focus on one-pot, multicomponent reactions that construct the diazepine (B8756704) core and install the peripheral phenyl groups in a single, efficient operation.

Key areas for exploration include:

Heterogeneous Catalysis: The use of reusable solid catalysts can simplify product purification and reduce waste. Research into catalysts like graphite (B72142) oxide, which has been successful in synthesizing spirodibenzo rsc.orgresearchgate.netdiazepine derivatives in aqueous ethanol (B145695), could provide a viable path. rsc.org Similarly, nano-titania and lanthanum-based catalysts (La₂O₃ and La(OH)₃) have shown promise in the green synthesis of other benzodiazepine (B76468) derivatives and warrant investigation. researchgate.netrsc.org

Benign Solvents: Shifting from traditional organic solvents to more environmentally friendly media is crucial. Water has been successfully employed as a solvent for the synthesis of dibenz rsc.orgresearchgate.net-diazepine-1-ones using oxalic acid as a catalyst. researchgate.netresearchgate.net The development of aqueous systems or other green solvents like ethanol for the synthesis of highly non-polar, poly-phenylated systems presents a significant but important challenge. rsc.org

Catalyst-Free and Alternative Energy Conditions: Exploring catalyst-free conditions, potentially using ultrasonication or microwave irradiation, could lead to more sustainable protocols. nih.gov These methods can reduce reaction times and energy consumption while often improving yields.

Table 1: Potential Green Catalysts for Polyarylated Diazepine Synthesis

| Catalyst Type | Example | Potential Advantages | Relevant Findings |

| Carbocatalyst | Graphite Oxide (GO) | Inexpensive, readily available, effective in aqueous media. | Demonstrated success in one-pot, three-component synthesis of spirodibenzo rsc.orgresearchgate.netdiazepines. rsc.org |

| Bio-organic Acid | Oxalic Acid | Biodegradable, cost-effective, efficient in water. | Used for facile, high-yield synthesis of new dibenz rsc.orgresearchgate.net-diazepine-1-ones. researchgate.net |

| Metal Oxide | Lanthanum Oxide (La₂O₃) | Heterogeneous, recyclable, effective base catalyst. | Utilized for the three-component synthesis of 1,4-benzodiazepine (B1214927) derivatives. rsc.org |

| Nanocatalyst | Nano-titania | High surface area, reusable, provides excellent yields in short reaction times. | Shown to be more effective than conventional catalysts for spiro-benzo rsc.orgresearchgate.netdiazepine synthesis. researchgate.net |

In-depth Elucidation of Structure-Reactivity Relationships in Complex Arylated Systems

The dense arrangement of five phenyl groups on the 6H-1,4-diazepine core creates a unique electronic and steric environment. However, the relationship between this complex three-dimensional structure and the compound's chemical reactivity is poorly understood. A systematic investigation is needed to map how the electronic properties and spatial orientation of these aryl substituents govern the reactivity of the diazepine ring and the benzylic positions.

Future research should aim to:

Synthesize Analogs: Prepare a library of derivatives where the phenyl groups are systematically substituted with electron-donating and electron-withdrawing groups. This would allow for a quantitative analysis of electronic effects on reactivity.

Probe Steric Influence: Investigate how steric hindrance from the ortho-substituents on the phenyl rings impacts the accessibility and reactivity of different sites on the molecule. Studies on other arylated benzodiazepines have shown that ortho-arylation can be detrimental to biological activity, suggesting a strong steric influence that likely extends to chemical reactivity. figshare.com

Correlate with Spectroscopic and Crystallographic Data: Use X-ray crystallography to determine the precise solid-state conformations of these molecules and correlate these structures with reactivity data obtained from solution-phase experiments. This can reveal how subtle changes in bond angles and torsional strain influence chemical behavior.

Exploration of Non-Conventional Reaction Modes and Reactivity Patterns

The rich electronic nature of the this compound system suggests it may participate in reaction modes beyond classical transformations. The exploration of non-conventional activation methods could unlock novel reactivity and provide pathways to new, highly functionalized molecular architectures.

Promising areas of investigation include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has proven effective for the ortho-arylation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. figshare.comresearchgate.net Applying this strategy to pentaphenyl-diazepine could enable late-stage functionalization of the phenyl rings via C-H activation, offering a modular route to even more complex derivatives.

Palladium-Catalyzed Domino Reactions: Palladium catalysis is a powerful tool for constructing and functionalizing heterocyclic systems. mdpi.com Designing domino processes, where multiple bond-forming events occur in a single synthetic operation, could provide highly efficient routes to complex fused-ring systems starting from a pentaphenyl-diazepine scaffold.

Rearrangement Reactions: Cationic rearrangement reactions have been used to achieve ring expansion, for example, transforming a six-membered piperidine (B6355638) into a seven-membered diazepine ring to furnish tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines. nih.gov Investigating the stability and potential rearrangements of the pentaphenyl-diazepine core under various conditions could reveal unexpected and synthetically useful transformations.

Application of Advanced In Situ Characterization Techniques for Mechanistic Insights

The synthesis of a complex molecule like this compound likely proceeds through a series of reactive intermediates and transition states. Traditional analysis of starting materials and final products often fails to capture this transient information. The application of advanced in situ characterization techniques is essential for a complete mechanistic understanding.

Future research should leverage:

In Situ Spectroscopy: Techniques such as ReactIR (infrared), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) can monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for identifying transient species and determining reaction kinetics.

Mass Spectrometry Techniques: The use of electrospray ionization-mass spectrometry (ESI-MS) and other soft ionization techniques can help detect and characterize intermediates in complex reaction mixtures, providing direct evidence for proposed mechanistic pathways.

Computational Synergy: Combining in situ experimental data with theoretical calculations (see section 8.5) can provide a powerful approach to validating proposed mechanisms. For example, DFT calculations have been used to analyze the reaction energy profile for the functionalization of benzodiazepines, helping to distinguish between different catalytic pathways. researchgate.net

Computational Design and Targeted Synthesis of New Polyarylated Diazepines

Computational chemistry provides the tools to predict the properties of molecules before they are synthesized, enabling a more rational and targeted approach to drug design and materials science. For polyarylated diazepines, computational methods can guide the synthesis of new derivatives with tailored electronic, steric, and conformational properties.

A robust computational-experimental workflow would involve:

DFT Calculations: Use Density Functional Theory (DFT) to model the geometry, electronic structure, and reactivity of this compound and its hypothetical derivatives. This can predict sites of electrophilic or nucleophilic attack and estimate the activation energies for various reactions.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of these flexible seven-membered rings, identifying low-energy conformers that may dictate reactivity.

Virtual Screening: Before embarking on lengthy synthetic campaigns, large virtual libraries of potential polyarylated diazepine derivatives can be created and screened in silico for desired properties, such as specific electronic characteristics or binding affinities to a target receptor. arabjchem.orgbiosolveit.deresearchgate.net The most promising candidates identified through this process can then be prioritized for targeted synthesis.

Table 2: Proposed Computational Workflow for Designing Novel Polyarylated Diazepines

| Step | Technique | Objective | Desired Outcome |

| 1. Scaffolding | Molecular Modeling Software | Generate a 3D model of the this compound core. | An accurate, energy-minimized starting structure. |

| 2. Virtual Library Generation | Combinatorial Chemistry Software | Systematically add a wide range of substituents to the phenyl rings of the core structure. | A large database of hypothetical diazepine derivatives. |

| 3. Property Prediction | DFT / QSAR (Quantitative Structure-Activity Relationship) | Calculate key electronic and steric properties (e.g., HOMO/LUMO energies, molecular electrostatic potential, LogP). | Identification of candidates with desired physicochemical properties. arabjchem.orgresearchgate.net |

| 4. Conformational Analysis | Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of promising candidates to understand their flexibility and preferred shapes. | Insight into the accessible conformations that may influence reactivity or biological interaction. |

| 5. Prioritization | Data Analysis and Visualization | Rank the virtual compounds based on the predicted properties and select a small, diverse set for synthesis. | A short-list of high-potential target molecules for experimental validation. |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,3,5,6,7-pentaphenyl-6H-1,4-diazepine, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclocondensation of poly-substituted precursors, such as phenyl-substituted diamines and diketones, under inert atmospheres. Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and recrystallization using solvents like ethanol or dichloromethane. Monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) is critical .

- Key Challenge : Steric hindrance from multiple phenyl groups may reduce yields; microwave-assisted synthesis or catalytic additives (e.g., Lewis acids) can enhance reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR resolve phenyl substituent positions and confirm diazepine ring formation. Aromatic protons typically appear as multiplet clusters at δ 6.8–7.5 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis determines precise molecular geometry, including dihedral angles between phenyl rings and the diazepine core. This is critical for identifying conformational isomers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~ 532.2 Da) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of phenyl substituents influence the compound’s reactivity and supramolecular interactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (e.g., λmax ~ 270–300 nm for π→π transitions) .

- Host-Guest Studies : Investigate β-cyclodextrin inclusion complexes via NMR titration or isothermal titration calorimetry (ITC) to assess binding affinity driven by phenyl group interactions .

Q. How can contradictory data in spectral characterization (e.g., NMR splitting patterns) be resolved?

- Methodology :

- Variable-Temperature NMR : Dynamic processes (e.g., ring puckering) may cause signal broadening; cooling samples to –40°C can slow interconversion and simplify splitting .

- Isomer Identification : Use NOESY or ROESY to detect through-space correlations between phenyl protons and the diazepine core, distinguishing between axial/equatorial substituent orientations .

Q. What strategies are recommended for evaluating the biological activity of this compound, given its structural complexity?

- Methodology :

- In Vitro Assays : Screen for CNS activity (e.g., GABAA receptor binding) using radioligand displacement assays, leveraging structural similarities to benzodiazepines .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) at concentrations ≤50 µM; note that phenyl-rich analogs often exhibit low solubility, requiring DMSO vehicles (<0.1% v/v) .

Q. How can computational modeling address discrepancies in experimental vs. theoretical dipole moments?

- Methodology :

- Multiconformational Analysis : Generate Boltzmann-weighted ensembles using molecular dynamics (MD) simulations to account for flexible phenyl groups. Compare with experimental dipole moments derived from dielectric constant measurements .

- Solvent Effects : Apply polarizable continuum models (PCM) in DFT calculations to mimic solvent environments, improving agreement with empirical data .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how should this be addressed?

- Root Cause : Polymorphism or residual solvent retention (e.g., from recrystallization).

- Resolution : Perform DSC analysis to detect polymorphic transitions and TGA to quantify solvent content. Consistently report drying conditions (e.g., 12 hr under vacuum at 60°C) .

Q. How to interpret conflicting cytotoxicity results in different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.